molecular formula C13H20N2O2 B2659720 2-(Diethylamino)ethyl 3-aminobenzoate CAS No. 10369-94-5

2-(Diethylamino)ethyl 3-aminobenzoate

Cat. No.: B2659720
CAS No.: 10369-94-5
M. Wt: 236.315
InChI Key: MJBPJVLUWNYUHH-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 3-aminobenzoate is an organic compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 3-aminobenzoate typically involves the esterification of 3-aminobenzoic acid with 2-(diethylamino)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar esterification processes. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 3-aminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Diethylamino)ethyl 3-aminobenzoate is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 3-aminobenzoate involves its interaction with specific molecular targets. In the context of its use as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, preventing the influx of sodium ions and thereby blocking the generation and conduction of nerve impulses . This results in a temporary loss of sensation in the targeted area.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylamino)ethyl 3-aminobenzoate is unique due to its specific ester and amine groups, which confer distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-(diethylamino)ethyl 3-aminobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-15(4-2)8-9-17-13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBPJVLUWNYUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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